N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
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Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its potential reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would involve a detailed examination of each step, including the reagents and conditions used, and the mechanism of each reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional arrangement of atoms in the molecule. The molecular structure can provide valuable information about the compound’s physical and chemical properties.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and potential uses. The analysis would involve studying the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide valuable information about how the compound behaves under different conditions.Safety And Hazards
This involves studying the potential risks associated with the compound. This could include its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This could involve predicting potential future applications of the compound based on its properties and reactivity. It could also involve suggesting further studies that could be done to learn more about the compound.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide”, more specific information would require further research or experimental studies.
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUEDGUYFJVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide |
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